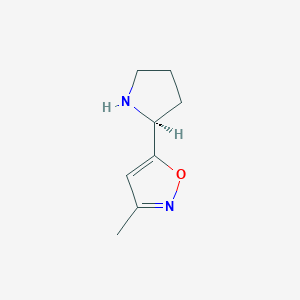
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is a chemical compound with a unique structure that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoxazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to activate the TRPV1 and TRPA1 channels, which are involved in the perception of pain and inflammation. Additionally, (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties in animal models. This compound has also been found to reduce anxiety-like behavior in mice. Furthermore, (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole in lab experiments is its potent pharmacological effects, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and has a stable structure. However, one of the limitations of using (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research on (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole. One of the potential applications of this compound is in the development of new drugs for the treatment of pain, inflammation, and epilepsy. Moreover, (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been found to modulate the activity of ion channels and receptors in the nervous system, making it a promising compound for the study of neurobiology. Additionally, further research is needed to investigate the potential side effects and toxicity of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole in lab experiments.
Métodos De Síntesis
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is synthesized using different methods, including the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or silver (I) salts, and the resulting product is (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole. Another method for synthesizing this compound is through the reaction of 3-methylisoxazole with pyrrolidine in the presence of a base, such as sodium hydride.
Aplicaciones Científicas De Investigación
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs. Moreover, (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole has been found to modulate the activity of ion channels, such as the TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation.
Propiedades
Número CAS |
147402-52-6 |
|---|---|
Nombre del producto |
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1 |
Clave InChI |
PJMAXCRZQLWZFH-ZETCQYMHSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H]2CCCN2 |
SMILES |
CC1=NOC(=C1)C2CCCN2 |
SMILES canónico |
CC1=NOC(=C1)C2CCCN2 |
Sinónimos |
Isoxazole, 3-methyl-5-(2S)-2-pyrrolidinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

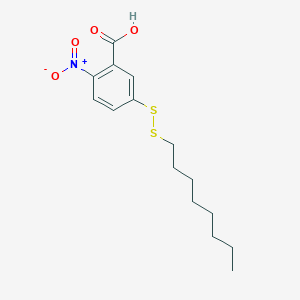

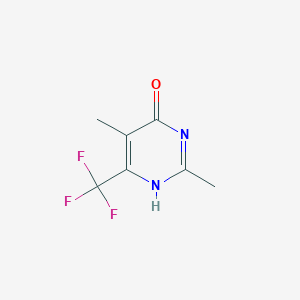
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
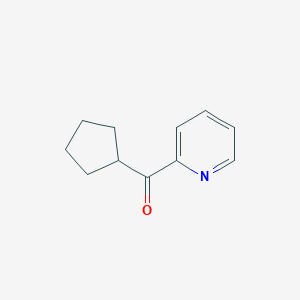
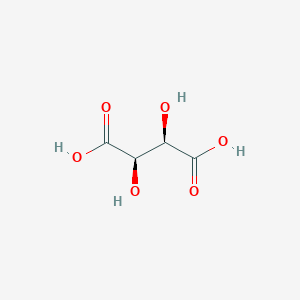
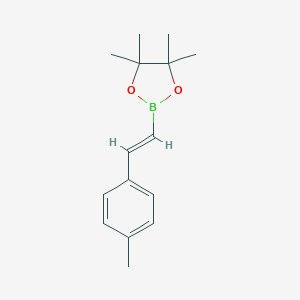

![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
